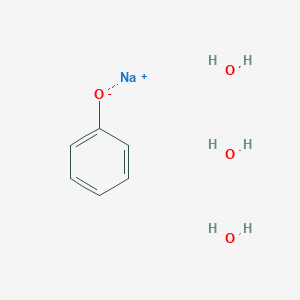

Sodium phenolate trihydrate

Description

Propriétés

IUPAC Name |

sodium;phenoxide;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O.Na.3H2O/c7-6-4-2-1-3-5-6;;;;/h1-5,7H;;3*1H2/q;+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJGUMORHHJFNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635573 | |

| Record name | Sodium phenoxide--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156150-40-2 | |

| Record name | Sodium phenoxide--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium phenoxide trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction of Phenol with Sodium Hydroxide

The conventional synthesis of sodium phenolate trihydrate begins with the neutralization of phenol using sodium hydroxide (NaOH). In aqueous solution, phenol reacts exothermically with NaOH to form sodium phenate and water:

This reaction is typically conducted at 80–100°C under reflux to ensure complete deprotonation of phenol. Industrial protocols often use a molar ratio of 1:1.05 (phenol:NaOH) to account for NaOH losses due to atmospheric CO₂ absorption.

Purification via Crystallization

Crude sodium phenate solutions contain impurities such as unreacted NaOH, sodium sulfonate by-products, and inorganic salts. The US2247877A patent details a purification process involving:

-

Concentrating the solution to ≥35% sodium phenate by weight at temperatures >47°C.

-

Cooling to 50°C to precipitate inorganic salts (e.g., Na₂SO₄), which are removed by filtration.

-

Further cooling to 25°C to crystallize sodium phenate trihydrate, which is separated via centrifugation.

Table 1. Key Parameters in Traditional Synthesis

Solid-State Mechanochemical Synthesis

Ball-Milling Procedure

A solvent-free method developed by the Royal Society of Chemistry involves ball-milling phenol with sodium hydride (NaH) under argon atmosphere:

Key conditions:

This method achieves near-quantitative yields (98–99%) without solvent waste, making it environmentally favorable.

Hydration to Trihydrate Form

The anhydrous sodium phenoxide produced via ball-milling is hydrated by exposure to controlled humidity (60–70% RH) for 24 hours. X-ray diffraction studies confirm the formation of the trihydrate phase.

Table 2. Mechanochemical vs. Traditional Synthesis

| Metric | Mechanochemical | Traditional |

|---|---|---|

| Reaction time | 8 hours | 12–24 hours |

| Solvent use | None | Water/ethanol mixtures |

| Energy input | Mechanical (low) | Thermal (high) |

Industrial-Scale Production Techniques

Large-Scale Reactor Design

Industrial plants utilize continuous stirred-tank reactors (CSTRs) for alkaline fusion. A 2024 PMC study highlights the use of titanium-lined reactors to withstand corrosive phenol-NaOH mixtures at 150°C. Post-reaction, multi-stage evaporators concentrate the solution to 40% sodium phenate before crystallization.

Recycling of By-Products

Mother liquor from crystallization contains residual NaOH and sodium phenate. It is recycled into earlier process stages, such as sulfonation of benzene, reducing raw material costs by 15–20%.

Comparative Analysis of Synthesis Methods

Table 3. Economic and Environmental Metrics

| Method | Cost (USD/kg) | CO₂ Footprint (kg/kg) | Scalability |

|---|---|---|---|

| Traditional | 2.10 | 1.8 | High |

| Mechanochemical | 3.50 | 0.4 | Moderate |

The traditional method remains dominant in industry due to lower costs, while mechanochemical synthesis is preferred for high-purity applications .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le métamisole a un large éventail d'applications de recherche scientifique:

Chimie: Utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie: Étudié pour ses effets sur les processus cellulaires et l'expression génique.

Médecine: Largement utilisé comme analgésique et antipyrétique en milieu clinique. Il est également étudié pour ses effets anti-inflammatoires et spasmolytiques potentiels.

Industrie: Utilisé dans la production de formulations pharmaceutiques et comme étalon pour les méthodes analytiques.

Mécanisme d'action

Le métamisole exerce ses effets par l'intermédiaire de ses métabolites actifs, en particulier l'arachidonoyl-4-méthylaminoantipyrine et l'arachidonoyl-4-aminoantipyrine. Ces métabolites inhibent la synthèse des prostaglandines, qui sont impliquées dans les voies de la douleur et de la fièvre. Le métamisole agit également sur l'hypothalamus pour réguler la température corporelle et réduire la fièvre.

Applications De Recherche Scientifique

Industrial Synthesis

Sodium phenolate plays a crucial role in the synthesis of phenolic resins, which are widely used in the production of adhesives, coatings, and molded products. These resins are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for industries such as automotive, construction, and electronics. Sodium phenolate acts as a catalyst in the polymerization process, enhancing the formation of robust polymers that meet high-performance standards .

Table 1: Properties of Phenolic Resins

| Property | Description |

|---|---|

| Thermal Stability | High resistance to heat |

| Mechanical Strength | Durable under stress |

| Chemical Resistance | Resistant to solvents and acids |

| Applications | Automotive parts, construction materials |

Pharmaceuticals

In the pharmaceutical industry, sodium phenolate serves as an intermediate in synthesizing various active pharmaceutical ingredients (APIs). Its ability to undergo nucleophilic substitution reactions makes it a valuable reagent for constructing complex organic molecules essential for drug development. For instance, sodium phenolate is involved in synthesizing salicylic acid derivatives, which are key components in anti-inflammatory medications .

Case Study: Synthesis of Salicylic Acid

A notable application is the conversion of sodium phenolate into salicylic acid through a series of reactions involving carbon dioxide under pressure. This method highlights sodium phenolate's importance as a precursor in producing widely used pharmaceuticals .

Agrochemicals

Sodium phenolate is also utilized in manufacturing agrochemicals, including herbicides and pesticides. Its reactive nature allows for the efficient synthesis of active ingredients that protect crops from pests and diseases. This application is vital for increasing agricultural yields and ensuring food security .

Table 2: Agrochemical Applications

| Application | Description |

|---|---|

| Herbicides | Chemicals that inhibit weed growth |

| Pesticides | Substances that kill or repel pests |

| Impact | Enhances crop protection and yield |

Dyes and Pigments

Another significant application of sodium phenolate is in dye production. It serves as an intermediate in synthesizing various dyes used for textiles and other materials. The compound's reactivity facilitates the creation of vibrant colors that are long-lasting and resistant to fading .

Chemical Reactions

Sodium phenolate's alkaline properties make it useful as a strong base in various chemical reactions. It can be employed in deprotonation processes and other basic conditions necessary for synthesizing diverse chemical products .

Mécanisme D'action

Dibupyron exerts its effects through its active metabolites, specifically arachidonoyl-4-methylaminoantipyrine and arachidonoyl-4-aminoantipyrine. These metabolites inhibit the synthesis of prostaglandins, which are involved in pain and fever pathways. Dibupyron also acts on the hypothalamus to regulate body temperature and reduce fever .

Comparaison Avec Des Composés Similaires

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water | Key Applications |

|---|---|---|---|---|---|

| Sodium phenolate trihydrate | C₆H₅ONa·3H₂O | 170.1 | 61–64 | High | Textiles, buffers, analytical chemistry |

| Sodium acetate trihydrate | CH₃COONa·3H₂O | 136.08 | 58 | Very high | Heat packs, food preservatives, labs |

| Sodium stannate trihydrate | Na₂SnO₃·3H₂O | 266.73 | 140 | Soluble | Electroplating, ceramics, glass production |

| Sodium 4-(methoxycarbonyl)phenolate | C₈H₇O₃Na | 174.1 (anhydrous) | Not reported | Moderate | Preservatives, pharmaceuticals |

Key Observations :

- Hydration Effects: this compound and sodium acetate trihydrate both leverage hydration to enhance solubility. However, sodium acetate trihydrate has a lower melting point (58°C vs. 61–64°C), making it more suitable for heat-release applications (e.g., reusable hand warmers) .

- Thermal Stability : Sodium stannate trihydrate exhibits significantly higher thermal stability (melting point 140°C), suited for high-temperature industrial processes .

Activité Biologique

Sodium phenolate trihydrate (C₆H₅NaO·3H₂O) is a sodium salt of phenol that has garnered attention for its biological activity, particularly in the fields of biochemistry and pharmacology. This compound is primarily utilized as a reagent in organic synthesis but has also been studied for its effects on cellular processes, gene expression, and potential therapeutic applications.

- Molecular Formula : C₆H₅NaO·3H₂O

- Molecular Weight : 170.14 g/mol

- Melting Point : 56 - 61 °C

- Solubility : Soluble in water at 20 °C

This compound acts as a moderately strong base and can react with alkylating agents to form alkyl phenyl ethers. Its reactivity suggests that it may influence various biochemical pathways, particularly those involving ether and ester formation . The compound's ability to undergo electrophilic aromatic substitutions highlights its potential utility in modifying biological molecules.

Cellular Effects

Research indicates that this compound can affect cellular processes, including:

- Gene Expression : Studies have shown that sodium phenolate can modulate gene expression in certain cellular models, impacting pathways related to inflammation and apoptosis.

- Cell Viability : The compound has been tested for its effects on cell viability and proliferation, with varying results depending on concentration and exposure time. For instance, lower concentrations may promote cell growth, while higher concentrations can induce cytotoxicity .

Case Studies

- Cell Cycle and Apoptosis : In one study, sodium phenolate was used to assess its impact on cell cycle progression and apoptosis in cancer cell lines. The findings indicated that treatment with sodium phenolate led to significant cell cycle arrest at the G1 phase, coupled with increased apoptosis markers such as annexin V positivity .

- Antimicrobial Activity : Sodium phenolate has exhibited antimicrobial properties against various pathogens. In laboratory settings, it has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in disinfectants or preservatives .

Comparative Analysis of Biological Activity

Safety and Toxicity

While this compound has beneficial properties, it is essential to consider its safety profile. The compound is classified as hazardous due to its corrosive nature; thus, appropriate handling precautions are necessary. Toxicological studies indicate that exposure can lead to irritation of the skin and eyes, emphasizing the need for safety measures in laboratory settings .

Q & A

Q. What are the standard methodologies for determining the purity of sodium phenolate trihydrate in laboratory settings?

To assess purity, researchers should employ a combination of analytical techniques:

- Elemental Analysis (CHN): Quantifies carbon, hydrogen, and nitrogen content to verify stoichiometric consistency .

- Proton Nuclear Magnetic Resonance (¹H-NMR): Confirms molecular structure and detects organic impurities .

- Melting Point Analysis: Compare observed values (61–64°C) against literature data to identify deviations caused by hydration state or impurities .

Q. How should this compound be dissolved to avoid decomposition during solution preparation?

Dissolve the compound in deionized water at room temperature with gentle stirring. Avoid prolonged exposure to heat or acidic conditions, as the phenolic group may degrade. For pH-sensitive studies, buffer solutions (e.g., phosphate buffers) can stabilize the phenolate ion .

Q. What experimental protocols are recommended for characterizing its hygroscopicity and hydration stability?

- Thermogravimetric Analysis (TGA): Quantify water loss across temperature gradients to determine hydration states.

- Dynamic Vapor Sorption (DVS): Measure moisture absorption/desorption under controlled humidity to assess hygroscopicity.

- X-ray Diffraction (XRD): Monitor structural changes during hydration/dehydration cycles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points of this compound across studies?

Discrepancies may arise from variations in hydration states, impurities, or measurement techniques. To address this:

- Standardize Protocols: Use calibrated equipment and controlled heating rates (e.g., 1–2°C/min).

- Cross-Validate: Compare results with complementary methods like Differential Scanning Calorimetry (DSC) .

- Purity Verification: Re-evaluate samples via CHN and NMR to rule out contamination .

Q. What experimental designs are optimal for studying its role as a buffer in multi-component systems?

- pH Titration Studies: Measure buffering capacity in aqueous solutions containing competing ions (e.g., Na⁺, K⁺).

- Ionic Strength Adjustments: Use conductivity meters to evaluate how ionic strength affects phenolic group dissociation.

- Spectroscopic Monitoring: Track structural changes via UV-Vis or FTIR under varying pH conditions .

Q. How can thermal cycling experiments be designed to evaluate its stability for long-term storage applications?

- Cyclic Heating/Cooling: Subject samples to repeated phase transitions (e.g., 20–80°C) and monitor degradation via TGA and XRD.

- Additive Screening: Test nucleating agents (e.g., cellulose derivatives) to suppress supercooling and stabilize thermal performance .

- Latent Heat Measurement: Use calorimetry to quantify energy storage capacity retention after multiple cycles .

Methodological Notes

- Data Interpretation: When analyzing thermal stability, account for the trihydrate’s tendency to lose water progressively, which may alter reactivity .

- Contradiction Management: Cross-reference analytical results (e.g., NMR with elemental analysis) to distinguish between hydration effects and impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.